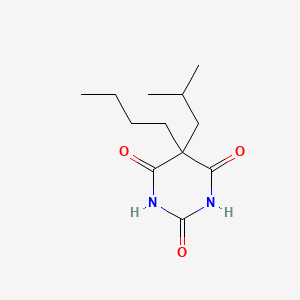
5-Butyl-5-isobutyl-pyrimidine-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-5-isobutyl-pyrimidine-2,4,6-trione is a heterocyclic compound belonging to the pyrimidine family. It is characterized by the presence of a pyrimidine ring substituted with butyl and isobutyl groups at the 5th position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-isobutyl-pyrimidine-2,4,6-trione typically involves the condensation of urea with appropriate diketones under acidic or basic conditions. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors, and the product is isolated through filtration and drying.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-5-isobutyl-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or isobutyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-Butyl-5-isobutyl-pyrimidine-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Butyl-5-isobutyl-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Butyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-Isobutyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-Allyl-5-isobutyl-pyrimidine-2,4,6-trione
Uniqueness
5-Butyl-5-isobutyl-pyrimidine-2,4,6-trione is unique due to the presence of both butyl and isobutyl groups at the 5th position of the pyrimidine ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Propriétés
Numéro CAS |
53943-64-9 |
|---|---|
Formule moléculaire |
C12H20N2O3 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
5-butyl-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-4-5-6-12(7-8(2)3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17) |
Clé InChI |
YHSQMQXOPCKTIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C(=O)NC(=O)NC1=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


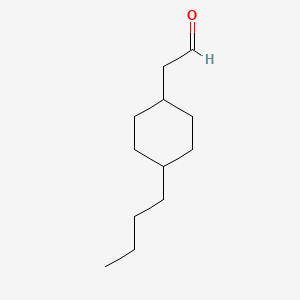
![4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14142814.png)
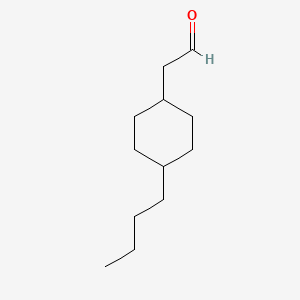
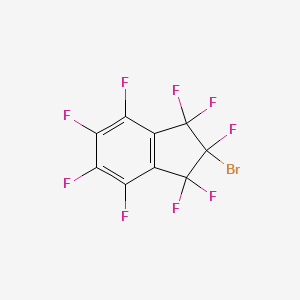
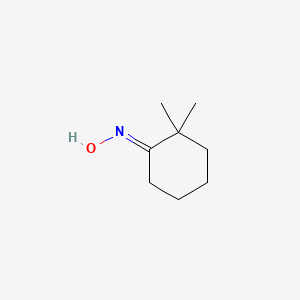

![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
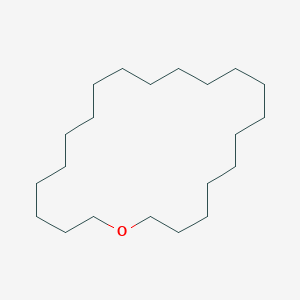
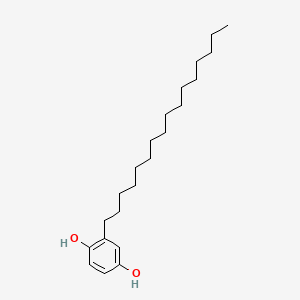
![2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14142849.png)
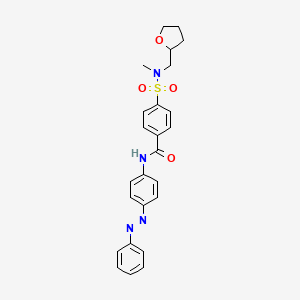

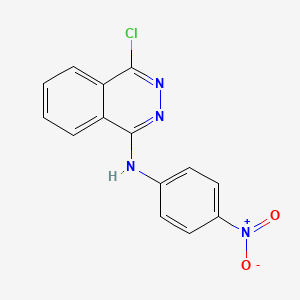
![1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one](/img/structure/B14142867.png)
